kipukasin D

Description

kipukasin D has been reported in Aspergillus versicolor with data available.

Structure

3D Structure

Properties

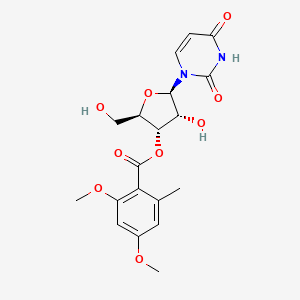

Molecular Formula |

C19H22N2O9 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate |

InChI |

InChI=1S/C19H22N2O9/c1-9-6-10(27-2)7-11(28-3)14(9)18(25)30-16-12(8-22)29-17(15(16)24)21-5-4-13(23)20-19(21)26/h4-7,12,15-17,22,24H,8H2,1-3H3,(H,20,23,26)/t12-,15-,16-,17-/m1/s1 |

InChI Key |

LQYPUZKOEZWGBX-BASLNEPJSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)CO)OC)OC |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)CO)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Biological Activity of Kipukasin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kipukasin D is a nucleoside derivative belonging to a class of aroyl uridine compounds isolated from the fungus Aspergillus versicolor.[1][2][3] First identified in Hawaiian isolates of the fungus, the kipukasins represent a unique structural class of natural products.[1][2] While the complete molecular mechanism of action for this compound remains to be fully elucidated, initial studies have highlighted its potential as an antibacterial agent. This technical guide provides a comprehensive summary of the currently available scientific information regarding the biological activity of this compound, with a focus on its antimicrobial properties.

Core Biological Activity: Antibacterial Effects

The primary biological activity reported for this compound is its antibacterial effect, particularly against Gram-positive bacteria.[4] Research has demonstrated its activity against Staphylococcus epidermidis.[4]

Quantitative Data on Antibacterial Activity

The following table summarizes the available quantitative data on the antibacterial activity of this compound and related kipukasin compounds.

| Compound | Target Organism | Assay Type | Activity (MIC) | Reference |

| This compound | Staphylococcus epidermidis | Not Specified | 50.0 μM | [4] |

| Kipukasin H | Staphylococcus epidermidis | Not Specified | 12.5 μM | [4] |

| Kipukasin I | Staphylococcus epidermidis | Not Specified | 12.5 μM | [4] |

| Kipukasin E | Staphylococcus epidermidis | Not Specified | 50.0 μM | [4] |

| Kipukasin A | Staphylococcus aureus (ATCC 29213) | Disk Diffusion | 18-mm zone of inhibition at 100 μ g/disk | [2] |

| Kipukasin B | Bacillus subtilis (ATCC 6051) | Disk Diffusion | 12-mm zone of inhibition at 100 μ g/disk | [2] |

Experimental Methodologies

Isolation and Purification of this compound

The kipukasins, including this compound, were originally isolated from solid-substrate fermentation cultures of Aspergillus versicolor.[1][2] A general workflow for the isolation of these compounds is depicted below.

Figure 1. A generalized workflow for the isolation and identification of this compound.

Antibacterial Susceptibility Testing

The antibacterial activity of this compound was evaluated against Staphylococcus epidermidis. While the specific details of the minimum inhibitory concentration (MIC) assay were not provided in the available literature, a standard disk diffusion assay was described for other kipukasins.[2] A generalized protocol for such an assay is as follows:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. epidermidis) is prepared.

-

Agar Plate Inoculation: The surface of an appropriate agar medium is uniformly inoculated with the bacterial suspension.

-

Application of Test Compound: A sterile paper disk impregnated with a known concentration of the test compound (e.g., this compound) is placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions for bacterial growth.

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured.

Postulated Mechanism of Action and Future Directions

The precise molecular mechanism by which this compound exerts its antibacterial effects has not yet been reported. As a nucleoside derivative, it is plausible that its mechanism could involve interference with nucleic acid synthesis or other essential metabolic pathways that utilize nucleosides. However, this remains speculative without further experimental evidence.

Future research should focus on:

-

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific molecular target(s) of this compound within bacterial cells.

-

Enzymatic Assays: Investigating the inhibitory effects of this compound on key bacterial enzymes involved in DNA replication, RNA transcription, or cell wall biosynthesis.

-

Comprehensive Signaling Pathway Analysis: Determining if this compound affects any bacterial signaling pathways.

At present, there is no scientific literature linking this compound to the inhibition of STAT3 or the induction of apoptosis.

This compound is a natural product with demonstrated antibacterial activity against Staphylococcus epidermidis. While its discovery and initial characterization have been established, a significant knowledge gap exists regarding its specific mechanism of action. Further in-depth studies are required to elucidate the molecular basis of its antibacterial properties, which will be crucial for any future consideration of this compound in a drug development context. The information presented in this guide summarizes the current state of knowledge and highlights the areas where further research is needed.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kipukasins, nucleoside derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significance of research on natural products from marine-derived Aspergillus species as a source against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Nucleoside: A Technical Guide to the Discovery and Isolation of Kipukasin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kipukasin D, a unique aroyl uridine derivative, belongs to a family of nucleoside compounds isolated from the fungus Aspergillus versicolor. First identified from two distinct Hawaiian isolates, this natural product presents a novel chemical scaffold that warrants further investigation for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, offering detailed experimental protocols and a summary of its known properties. While its specific mechanism of action and impact on cellular signaling pathways remain to be elucidated, this document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this intriguing molecule.

Discovery and Origin

This compound was first discovered as part of a broader investigation into the secondary metabolites of two different Hawaiian isolates of the fungus Aspergillus versicolor.[1] One isolate was obtained from a basidioma of Gandoderma australe in a montane mesic forest, while the other was found on a dead hardwood branch in a subalpine dry forest.[1] The initial extracts of the fungal cultures exhibited anti-insectan activity, which was primarily attributed to the known mycotoxin sterigmatocystin.[1] However, further analysis revealed the presence of a series of previously unidentified nucleoside derivatives, which were named kipukasins A-G, with this compound being one of these novel compounds.[1]

Physicochemical and Structural Characterization

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

| Property | Value |

| Molecular Formula | C₁₉H₂₂N₂O₉ |

| Molecular Weight | 422.13253 g/mol |

| Appearance | Colorless glass |

| Optical Rotation ([α]D25) | -27 (c 0.19, MeOH) |

| UV Absorbance (λmax) | 210 nm (log ε 4.4), 257 nm (log ε 3.8) |

| IUPAC Name | [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate[2] |

| PubChem CID | 23624921[2] |

Experimental Protocols

The following protocols are based on the methodologies described in the discovery of this compound and general practices for the isolation of fungal secondary metabolites.

Fungal Cultivation and Fermentation

Objective: To cultivate Aspergillus versicolor on a solid substrate to promote the production of secondary metabolites, including this compound.

Materials:

-

Aspergillus versicolor isolate (e.g., NRRL 35600)

-

Solid rice substrate

-

Sterile fermentation flasks or bags

-

Incubator

Protocol:

-

Prepare the solid rice substrate by autoclaving rice with an appropriate amount of water to ensure moisture without excess liquid.

-

Inoculate the sterile rice substrate with a culture of Aspergillus versicolor.

-

Incubate the solid-substrate fermentation cultures in a controlled environment (temperature, humidity, and light conditions) for a period sufficient for fungal growth and secondary metabolite production (typically several weeks).

-

Monitor the cultures for growth and signs of metabolite production.

Extraction and Initial Purification

Objective: To extract the secondary metabolites from the fungal culture and perform an initial separation.

Materials:

-

Organic solvents (e.g., ethyl acetate, methanol, dichloromethane)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent partitioning apparatus

Protocol:

-

Harvest the fungal culture and exhaustively extract with a suitable organic solvent such as ethyl acetate.

-

Concentrate the crude extract in vacuo using a rotary evaporator.

-

The crude extract can be partitioned between immiscible solvents (e.g., hexane and methanol) to separate compounds based on polarity.

-

Subject the methanol-soluble portion to open column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the compounds of interest.

Isolation of this compound

Objective: To purify this compound to homogeneity from the enriched fractions.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

Protocol:

-

Pool the fractions from the silica gel chromatography that show the presence of this compound.

-

Concentrate the pooled fractions and dissolve the residue in a suitable solvent for HPLC injection.

-

Perform preparative or semi-preparative reversed-phase HPLC using a suitable solvent system (e.g., a gradient of acetonitrile in water).

-

Monitor the elution profile at a wavelength where this compound absorbs (e.g., 254 nm).

-

Collect the peak corresponding to this compound.

-

Verify the purity of the isolated compound by analytical HPLC and confirm its identity using NMR and MS analysis.

Biological Activity

To date, the biological activity of this compound has been minimally explored. The available data is summarized in the table below.

| Assay Type | Organism/Cell Line | Result | Concentration |

| Antibacterial | Staphylococcus aureus | Inactive | 100 µ g/disk |

| Antibacterial | Bacillus subtilis | Inactive | 100 µ g/disk |

| Antifungal | Aspergillus flavus | No activity | 200 µ g/disk |

| Antifungal | Fusarium verticillioides | No activity | 200 µ g/disk |

| Antifungal | Candida albicans | No activity | 200 µ g/disk |

Signaling Pathways: An Uncharted Territory

A critical aspect of understanding the potential of a novel compound is the elucidation of its mechanism of action, including its effects on cellular signaling pathways. As of the current literature, the specific biological targets and signaling pathways modulated by this compound have not been identified. This represents a significant knowledge gap and a promising area for future research.

The structural similarity of this compound to uridine suggests that it might interfere with nucleoside metabolism or signaling. Uridine and its derivatives are known to interact with P2Y receptors and can influence various cellular processes, including nucleic acid synthesis and protein glycosylation.[3]

Visualizations

Experimental Workflow for Discovery and Isolation

Caption: Experimental workflow for the discovery and isolation of this compound.

Hypothetical Workflow for Elucidating Signaling Pathways

Caption: A hypothetical workflow for identifying the signaling pathways affected by this compound.

Conclusion and Future Directions

This compound represents a novel, naturally occurring aroyl uridine derivative with a well-defined structure. While initial bioactivity screenings have not revealed significant antimicrobial properties, its unique chemical features merit further investigation. The most pressing need in the study of this compound is the elucidation of its biological target(s) and its effects on cellular signaling pathways. The hypothetical workflow presented in this guide outlines a potential roadmap for such investigations. Future research should focus on broader bioactivity screening, including antiviral, anticancer, and immunomodulatory assays. Identifying the mechanism of action of this compound will be crucial in determining its potential as a lead compound for drug development.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Kipukasin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kipukasin D, an aroyl uridine derivative isolated from the fungus Aspergillus versicolor, represents a class of nucleoside natural products with potential bioactivity.[1] Despite its structural characterization, the biosynthetic pathway responsible for its formation remains unelucidated. This technical whitepaper addresses this knowledge gap by proposing a putative biosynthetic pathway for this compound based on established principles of fungal secondary metabolism. We dissect the probable origins of its core components—the uracil-1-β-D-ribofuranoside moiety and the modified benzoate unit—and outline a hypothetical enzymatic assembly line. Furthermore, this document provides a comprehensive overview of the experimental methodologies that would be required to validate this proposed pathway, including genome mining, genetic manipulation, and isotopic labeling studies. This guide serves as a foundational resource for researchers aiming to unravel the genetic and biochemical blueprint of kipukasin biosynthesis, a critical step for future bioengineering and drug development efforts.

Molecular Profile of this compound and Its Analogs

This compound is part of a family of related aroyl uridine derivatives produced by Aspergillus versicolor.[1] The core structure consists of a uridine nucleoside esterified with a substituted benzoic acid. The structural variations among the known kipukasins primarily involve modifications to the aroyl group and the ribose sugar, such as acetylation and methylation.[1]

| Compound | Molecular Formula | Key Structural Features | Reference |

| This compound | C₁₉H₂₂N₂O₉ | Uridine acylated with a 2,4-dihydroxy-6-methylbenzoyl group. Lacks the acetate group present on other kipukasins. | [1] |

| Kipukasin A | C₂₁H₂₄N₂O₁₀ | Uridine with an acetylated ribose and a 2,4-dimethoxy-6-methylbenzoyl group. | [1] |

| Kipukasin B | C₂₀H₂₂N₂O₁₀ | Uridine with an acetylated ribose and a 2-hydroxy-4-methoxy-6-methylbenzoyl group. | [1] |

| Kipukasin C | C₂₀H₂₂N₂O₁₀ | Uridine with an acetylated ribose and a 4-hydroxy-2-methoxy-6-methylbenzoyl group. | [1] |

| Kipukasin F | C₂₁H₂₄N₂O₁₀ | N-methylated uridine with an acetylated ribose and a 2-hydroxy-4-methoxy-6-methylbenzoyl group. | [1] |

| Kipukasin G | C₁₉H₂₂N₂O₉ | N-methylated uridine with a 2-hydroxy-4-methoxy-6-methylbenzoyl group; lacks the acetyl group. | [1] |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound has not been experimentally determined. The following represents a putative pathway constructed from established knowledge of fungal secondary metabolism, particularly polyketide and nucleoside biosynthesis.[2][3][4] The pathway can be logically divided into three stages: formation of the uridine precursor, synthesis of the aroyl moiety, and the final assembly.

Formation of the Uridine Precursor

The uracil-1-β-D-ribofuranoside component of this compound is derived from primary metabolism. Fungi synthesize uridine monophosphate (UMP) through well-conserved de novo and salvage pathways.[5][6] In the de novo pathway, precursors like L-glutamine and L-aspartate are converted through a series of enzymatic steps into UMP.[6] This UMP is then available for incorporation into the this compound scaffold.

Putative Biosynthesis of the Aroyl Moiety

The 2,4-dihydroxy-6-methylbenzoic acid core of the aroyl moiety is likely synthesized by a fungal Type I iterative polyketide synthase (PKS).[4] This multifunctional enzyme would utilize a starter unit, likely acetyl-CoA, and multiple extender units of malonyl-CoA.

The proposed PKS-mediated synthesis would proceed as follows:

-

Initiation: The PKS is primed with one molecule of acetyl-CoA.

-

Elongation & Processing: Three successive condensations with malonyl-CoA units extend the polyketide chain. During this process, the β-keto groups are likely processed by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, although some keto groups must be retained to enable subsequent cyclization.

-

Cyclization & Aromatization: The completed polyketide chain is cyclized and aromatized, likely catalyzed by a product template (PT) domain within the PKS or a separate cyclase enzyme, to form the aromatic ring.

-

Tailoring: After release from the PKS, the aromatic intermediate would undergo tailoring modifications by dedicated enzymes encoded within the same biosynthetic gene cluster (BGC). For this compound, this would involve at least one hydroxylation step catalyzed by a monooxygenase (e.g., a P450 enzyme) to generate the dihydroxy pattern.

Assembly and Final Modifications

The final stage involves the coupling of the aroyl moiety to the uridine nucleoside.

-

Aroyl Activation: The synthesized benzoic acid derivative is likely activated by an acyl-CoA synthetase, forming an energy-rich thioester (e.g., 2,4-dihydroxy-6-methylbenzoyl-CoA).

-

Esterification: An acyltransferase enzyme would then catalyze the transfer of the activated aroyl group to one of the hydroxyl groups on the ribose ring of uridine, forming the final ester bond of this compound.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a multi-pronged approach combining bioinformatics, molecular genetics, and analytical chemistry.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for this compound biosynthesis are expected to be co-located in a BGC within the Aspergillus versicolor genome.

-

Genome Sequencing: The first step is to obtain a high-quality whole-genome sequence of a this compound-producing strain of A. versicolor.

-

Bioinformatic Analysis: The genome would be analyzed using tools like antiSMASH or FungiDB to identify putative BGCs. The search would focus on clusters containing a PKS gene, alongside genes encoding tailoring enzymes (e.g., P450 monooxygenases, methyltransferases), acyl-CoA synthetases, and acyltransferases, which are consistent with the proposed pathway.

Functional Characterization of Genes

Once a candidate BGC is identified, the function of its constituent genes must be determined.

-

Gene Knockout: Targeted deletion of key genes (e.g., the PKS gene) in A. versicolor should be performed using CRISPR-Cas9 or homologous recombination. The resulting mutant would be cultured, and its metabolic profile analyzed by HPLC-MS. Abolition of this compound production in the knockout strain would confirm the BGC's involvement.

-

Heterologous Expression: The entire BGC or subsets of genes can be expressed in a genetically tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. Successful production of this compound or its intermediates in the heterologous host would provide definitive proof of the cluster's function.

Isotopic Labeling Studies

To confirm the precursor units and the polyketide backbone assembly, feeding experiments with stable isotope-labeled precursors would be conducted.

-

Protocol: The A. versicolor culture would be supplemented with ¹³C-labeled precursors, such as [1-¹³C]acetate, [2-¹³C]acetate, or [U-¹³C]glucose.

-

Analysis: this compound would be isolated from the culture, and the incorporation and distribution of the ¹³C label would be analyzed by NMR spectroscopy and mass spectrometry. The resulting labeling pattern would confirm the polyketide origin of the aroyl moiety and identify the starter and extender units.

In Vitro Enzymatic Assays

To understand the precise function of key enzymes, in vitro assays are essential.

-

Protein Expression and Purification: Genes of interest (e.g., the PKS, acyltransferase) would be cloned into an expression vector and overexpressed in E. coli or another suitable host. The enzymes would then be purified.

-

Activity Assays: The purified enzyme would be incubated with its hypothesized substrate(s) (e.g., acetyl-CoA and malonyl-CoA for the PKS; activated aroyl-CoA and uridine for the acyltransferase). The reaction products would be analyzed by HPLC, MS, and NMR to confirm the enzyme's catalytic function.

Conclusion and Future Outlook

The biosynthesis of this compound remains an unexplored frontier in fungal natural product chemistry. This whitepaper provides a robust, logical framework for its putative biosynthetic pathway, grounded in the fundamental principles of secondary metabolism. The proposed pathway, involving a Type I PKS, tailoring enzymes, and a final acyltransfer reaction, presents a series of testable hypotheses. The experimental workflow detailed herein offers a clear roadmap for researchers to systematically uncover the genetic and enzymatic machinery responsible for producing this unique nucleoside derivative. Elucidating the this compound pathway will not only fill a significant gap in our knowledge but also provide the molecular tools necessary for the combinatorial biosynthesis and bioengineering of novel nucleoside analogs for potential therapeutic applications.

References

- 1. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the biosynthesis of nucleoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleoside antibiotics: biosynthesis, regulation, and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Xylariolide D in Penicillium crustosum Implies a Chain Branching Reaction Catalyzed by a Highly Reducing Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption to de novo uridine biosynthesis alters β-1,3-glucan masking in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine biosynthesis in Saccharomyces cerevisiae: the ura2 cluster gene, its multifunctional enzyme product, and other structural or regulatory genes involved in de novo UMP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Kipukasin D: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Novel Nucleoside Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kipukasin D is a naturally occurring aroyl uridine derivative isolated from the fungus Aspergillus versicolor.[1][2] As a member of the kipukasin family of nucleoside analogues, it represents a scaffold of interest for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are also presented. The guide aims to serve as a foundational resource for researchers investigating this and related compounds for potential applications in drug discovery and development.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₉H₂₂N₂O₉ and has a molecular weight of 422.4 g/mol .[1][2] The chemical structure was elucidated through extensive analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[1] Its formal IUPAC name is [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate.[2] The structure consists of a uracil-1-β-D-ribofuranoside moiety where the 3'-hydroxyl group is esterified with a 2,4-dimethoxy-6-methylbenzoic acid.[1]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1. Experimental data for properties such as melting point, solubility, and pKa are not currently available in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₉ | [1][2] |

| Molecular Weight | 422.4 g/mol | [2] |

| Exact Mass | 422.13253028 Da | [2] |

| XLogP3 | -0.3 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 10 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Topological Polar Surface Area | 144 Ų | [2] |

| Complexity | 699 | [2] |

| SMILES | CC1=CC(=CC(=C1C(=O)O[C@@H]2--INVALID-LINK--N3C=CC(=O)NC3=O">C@HCO)OC)OC | [2] |

| IUPAC Name | [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate | [2] |

Biological Activity

This compound has been identified as a metabolite from the fungus Aspergillus versicolor and has demonstrated antibacterial properties.[1]

Antibacterial Activity

This compound has shown activity against Gram-positive bacteria. Specifically, it exhibited an inhibitory effect on Staphylococcus epidermidis. The bioactivity of other kipukasin analogues, such as kipukasin A and B, has been noted against Staphylococcus aureus and Bacillus subtilis, respectively.[1] A summary of the known antibacterial activity of this compound is presented in Table 2.

| Organism | Assay Type | Activity | Source |

| Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | 50.0 μM |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described for the isolation of the kipukasin family of compounds from Aspergillus versicolor.[1]

-

Fermentation: Aspergillus versicolor (NRRL 35600) is cultured on a solid rice substrate at 25°C for 30 days.

-

Extraction: The fermented rice culture is extracted with ethyl acetate. The resulting solution is filtered and evaporated to dryness to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent partitioning to separate compounds based on polarity.

-

Chromatography:

-

Sephadex LH-20: The extract is first fractionated using a Sephadex LH-20 column.

-

Reversed-Phase HPLC: Fractions containing this compound are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile and water as the mobile phase.

-

Structural Elucidation

The chemical structure of this compound was determined using a combination of NMR spectroscopy and mass spectrometry.[1]

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (HMBC, NOESY) NMR experiments are performed to determine the connectivity and stereochemistry of the molecule. The assignment of the uracil-1-β-D-ribofuranoside moiety is confirmed by comparison with known standards. The position of the aroyl group is determined by observing HMBC correlations between the protons of the ribose unit and the carbons of the benzoate group.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the elemental composition and confirm the molecular weight of the compound.

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against S. epidermidis can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized suspension of S. epidermidis is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mechanism of Action

The precise mechanism of action of this compound against Staphylococcus epidermidis has not been elucidated. However, as a nucleoside analogue, it is plausible that its antibacterial activity stems from the disruption of nucleic acid synthesis or other related metabolic pathways.

Potential, yet unconfirmed, mechanisms of action include:

-

Inhibition of DNA/RNA Synthesis: this compound could be metabolized into a fraudulent nucleotide that, when incorporated into DNA or RNA, leads to chain termination or a non-functional nucleic acid. Alternatively, it could act as an inhibitor of enzymes crucial for nucleotide biosynthesis or polymerization, such as DNA polymerase or RNA polymerase.

-

Disruption of Cell Wall Synthesis: Some nucleoside antibiotics are known to interfere with the synthesis of the bacterial cell wall.

-

Inhibition of Protein Synthesis: The compound could potentially interfere with ribosomal function or the synthesis of essential amino acids.

Further research is required to determine the specific molecular target(s) of this compound in S. epidermidis.

References

Spectroscopic and Structural Elucidation of Kipukasin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of Kipukasin D, a nucleoside derivative isolated from the fungus Aspergillus versicolor. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Introduction

This compound is a member of the kipukasin family of aroyl uridine derivatives, first isolated from solid-substrate fermentation cultures of two Hawaiian isolates of Aspergillus versicolor.[1][2] Its molecular formula has been determined as C₁₉H₂₂N₂O₉ based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[1] Like other nucleoside analogues, kipukasins have been investigated for their potential biological activities, with some members of the family showing modest activity against Gram-positive bacteria.[1][2] This guide focuses on the key spectroscopic data and the experimental workflow for the isolation and characterization of this compound.

Spectroscopic Data

The structural determination of this compound was achieved through comprehensive analysis of its NMR and MS data. The following tables summarize the key quantitative spectroscopic information.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 5 | 7.45 | d | 8.1 |

| 6 | 5.76 | d | 8.1 |

| 1' | 5.92 | d | 4.8 |

| 2' | 4.51 | dd | 5.1, 4.8 |

| 3' | 5.48 | t | 5.1 |

| 4' | 4.30 | m | |

| 5'a | 3.99 | dd | 12.6, 2.4 |

| 5'b | 3.86 | dd | 12.6, 2.7 |

| 3'' | 6.40 | d | 2.1 |

| 5'' | 6.36 | d | 2.1 |

| 6''-CH₃ | 2.37 | s | |

| 2''-OCH₃ | 3.79 | s | |

| 4''-OCH₃ | 3.82 | s | |

| 4'-OH | 3.31 | d | 4.8 |

| 5'-OH | 2.58 | t | 6.0 |

| NH | 8.65 | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δ (ppm) |

| 2 | 150.8 |

| 4 | 162.9 |

| 5 | 103.4 |

| 6 | 140.4 |

| 1' | 89.1 |

| 2' | 70.3 |

| 3' | 75.3 |

| 4' | 84.1 |

| 5' | 61.3 |

| 1'' | 114.7 |

| 2'' | 160.0 |

| 3'' | 96.9 |

| 4'' | 162.9 |

| 5'' | 99.4 |

| 6'' | 142.1 |

| 7'' | 166.4 |

| 6''-CH₃ | 22.0 |

| 2''-OCH₃ | 55.7 |

| 4''-OCH₃ | 55.9 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₂₂N₂O₉ |

| Precursor Ion (m/z) | 423.1398 [M+H]⁺ |

| MS Level | MS2 |

| Collision Energy | 45 HCD |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound, based on the original research and general laboratory practices for natural product chemistry.

Fungal Cultivation and Extraction

-

Organism: Aspergillus versicolor (NRRL 35600) was cultured on a solid rice substrate.

-

Incubation: The fungus was incubated at 25 °C for 30 days.

-

Extraction: The fermented rice culture was extracted with ethyl acetate (EtOAc). The resulting crude extract was then concentrated under reduced pressure.

Isolation and Purification

-

Solvent Partitioning: The crude EtOAc extract was subjected to solvent partitioning to separate compounds based on polarity.

-

Size-Exclusion Chromatography: The partitioned extract was chromatographed on a Sephadex LH-20 column to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Final purification was achieved using reversed-phase HPLC to yield pure this compound.

NMR Spectroscopy

-

Instrument: ¹H and ¹³C NMR spectra were acquired on a 300 MHz and 100 MHz spectrometer, respectively.

-

Sample Preparation: Samples of purified this compound were dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR: Standard ¹H NMR spectra were recorded to determine proton chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra were recorded to determine carbon chemical shifts.

-

2D NMR: Although not explicitly detailed for this compound in the primary literature, standard 2D NMR experiments such as COSY, HSQC, and HMBC would have been used on related compounds to establish connectivities and confirm the final structure.

Mass Spectrometry

-

Instrument: A high-resolution mass spectrometer, such as a Thermo Q Exactive HF, was used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode was employed.

-

Analysis: High-resolution full scan MS was used to determine the accurate mass and molecular formula. Tandem MS (MS/MS) was performed to obtain fragmentation patterns for structural confirmation.

Visualization of Experimental Workflow

Since a specific signaling pathway for this compound has not yet been elucidated, the following diagram illustrates the logical workflow for its isolation and structural determination.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to this compound. The detailed NMR and MS data, presented in a structured format, serve as a valuable reference for researchers in the field. While the biological mechanism of action for this compound remains an area for further investigation, the foundational knowledge of its structure and properties presented here is crucial for future studies into its potential therapeutic applications.

References

Kipukasin D: A Technical Overview of Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kipukasin D is a naturally occurring aroyl uridine derivative isolated from the fungus Aspergillus versicolor.[1][2][3] As part of the broader family of kipukasin compounds (A-G), it has been subject to initial biological activity screening. This technical guide provides a comprehensive summary of the available data on the biological evaluation of this compound, with a focus on its antibacterial and antifungal properties. The information presented is based on the primary scientific literature detailing its isolation and characterization.

Summary of Biological Activity

Initial screenings of the crude extract from which kipukasins were isolated showed anti-insectan activity, which was primarily attributed to the known mycotoxin sterigmatocystin.[1][2] Subsequent testing of the isolated kipukasin compounds revealed that while some members of the family exhibited modest antibacterial properties, this compound did not show significant activity in the assays conducted.

Quantitative Data on Kipukasin Family Screening

The following table summarizes the results of the biological activity screening for kipukasins A-G.

| Compound | Target Organism | Assay Type | Concentration | Result |

| Kipukasin A | Staphylococcus aureus (ATCC 29213) | Antibacterial Disk Assay | 100 µ g/disk | 18 mm zone of inhibition |

| Kipukasin B | Bacillus subtilis (ATCC 6051) | Antibacterial Disk Assay | 100 µ g/disk | 12 mm zone of inhibition |

| This compound | Staphylococcus aureus | Antibacterial Disk Assay | 100 µ g/disk | Inactive |

| Bacillus subtilis | Antibacterial Disk Assay | 100 µ g/disk | Inactive | |

| Aspergillus flavus (NRRL 6541) | Antifungal Disk Assay | 200 µ g/disk | Inactive | |

| Fusarium verticillioides (NRRL 25457) | Antifungal Disk Assay | 200 µ g/disk | Inactive | |

| Candida albicans (ATCC 14053) | Antifungal Disk Assay | 200 µ g/disk | Inactive | |

| Kipukasins C, E, F, G | Gram-positive bacteria | Antibacterial Disk Assay | 100 µ g/disk | Inactive |

| Fungi | Antifungal Disk Assay | 200 µ g/disk | Inactive |

Experimental Protocols

The methodologies for the antibacterial and antifungal screenings are detailed below.

Antibacterial Susceptibility Testing (Disk Diffusion Method)

-

Preparation of Bacterial Inoculum: A suspension of the test bacteria (Staphylococcus aureus or Bacillus subtilis) was prepared and adjusted to a standardized concentration.

-

Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) was evenly inoculated with the bacterial suspension.

-

Application of Test Compound: Sterile paper disks (6 mm in diameter) were impregnated with a solution of the test compound (e.g., this compound) to a final concentration of 100 µg per disk.

-

Incubation: The plates were incubated at an appropriate temperature (typically 37°C) for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where bacterial growth was inhibited, was measured in millimeters. A lack of a clear zone was interpreted as inactivity.

Antifungal Susceptibility Testing (Disk Diffusion Method)

-

Preparation of Fungal Inoculum: A suspension of fungal spores or yeast cells (Aspergillus flavus, Fusarium verticillioides, or Candida albicans) was prepared.

-

Inoculation of Agar Plates: A suitable agar medium (e.g., Potato Dextrose Agar) was inoculated with the fungal suspension.

-

Application of Test Compound: Sterile paper disks were impregnated with a solution of the test compound to a final concentration of 200 µg per disk.

-

Incubation: The plates were incubated at a suitable temperature (e.g., 25-30°C) for a period sufficient for fungal growth to become visible (typically 24-72 hours).

-

Assessment of Activity: The plates were examined for a zone of growth inhibition around the disks. The absence of an inhibition zone indicated a lack of antifungal activity.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the screening results for the kipukasin family.

Signaling Pathways and Mechanism of Action

To date, there is no published information regarding the mechanism of action or any affected signaling pathways for this compound. As the initial biological screenings did not reveal significant activity, further studies to elucidate its molecular targets have not been reported in the scientific literature.

Conclusion

Based on the available scientific literature, this compound, a nucleoside derivative from Aspergillus versicolor, has been shown to be inactive in initial antibacterial and antifungal screenings.[1][2] While other members of the kipukasin family displayed modest activity against Gram-positive bacteria, this compound did not exhibit a zone of inhibition in the tested assays.[1] Consequently, there is currently no data on its mechanism of action or its effects on cellular signaling pathways. Further research, potentially employing a broader range of bioassays, would be necessary to determine if this compound possesses other pharmacological properties.

References

An Examination of the Safety and Toxicity Profile of Kipukasin D: A Data-Deficient Landscape

Researchers, scientists, and drug development professionals exploring the therapeutic potential of kipukasin D will find a notable scarcity of publicly available data regarding its safety and toxicity. While this natural product, a nucleoside derivative isolated from Aspergillus versicolor, has been identified and structurally characterized, comprehensive studies to establish a detailed safety profile are not yet available in the scientific literature. This guide summarizes the limited existing information and highlights the significant knowledge gaps that need to be addressed.

Limited Biological Activity Data

Initial investigations into the bioactivity of the kipukasin family of compounds revealed that the majority of the antibacterial and anti-insectan properties of the original crude extracts were attributable to the known mycotoxin, sterigmatocystin. Subsequent testing of the isolated kipukasins showed that while kipukasins A and B demonstrated modest activity against Gram-positive bacteria, kipukasins C through G, including this compound, were inactive in the specific assays conducted against Staphylococcus aureus and Bacillus subtilis.

More recent, albeit limited, findings have suggested some antibacterial effect of this compound. A 2014 study reported that this compound, along with kipukasins H and I, exhibited antibacterial activity against Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for this compound was reported as 50.0 μM. There is also a brief, unsubstantiated mention in a commercial product listing of this compound having "strong biological activity, potentially involving anticancer properties," however, no supporting data or peer-reviewed publications are cited to validate this claim.

Quantitative Data Summary

Due to the absence of comprehensive safety and toxicity studies on this compound, a detailed quantitative data summary is not possible. The only available quantitative measure of its biological activity in the public domain is its Minimum Inhibitory Concentration (MIC) against a single bacterial strain.

| Parameter | Value | Organism/Cell Line | Source |

| Minimum Inhibitory Concentration (MIC) | 50.0 μM | Staphylococcus epidermidis | Chen et al., 2014 |

Table 1: Summary of Available Quantitative Biological Activity Data for this compound

Experimental Protocols

Detailed experimental protocols for safety and toxicity assessments of this compound are not available as no such studies have been published. The antibacterial activity was determined using standard broth or agar dilution methods to establish the MIC.

Signaling Pathways and Experimental Workflows

A significant knowledge gap exists regarding the mechanism of action and any potential signaling pathways affected by this compound. As no studies have been published in this area, it is not possible to provide any diagrams of signaling pathways or experimental workflows related to its safety and toxicity.

For illustrative purposes, a generalized workflow for future in vitro cytotoxicity assessment of this compound is presented below.

Figure 1: A generalized experimental workflow for determining the in vitro cytotoxicity (IC50) of this compound. This represents a standard approach and has not been specifically published for this compound.

Conclusion and Future Directions

The current body of scientific literature is insufficient to provide an in-depth technical guide on the safety and toxicity profile of this compound. While it has been isolated and structurally identified, and has demonstrated limited antibacterial activity, critical data regarding its effects on human cells, its mechanism of action, and its in vivo safety are entirely absent.

For drug development professionals and researchers, this represents a significant hurdle. Before this compound can be considered for any therapeutic application, a comprehensive toxicological evaluation is imperative. This would need to include:

-

In vitro cytotoxicity screening: Testing against a panel of human cancer and non-cancer cell lines to determine IC50 values.

-

Mechanism of action studies: Investigating how this compound exerts its biological effects, including any potential interactions with cellular signaling pathways.

-

In vivo toxicity studies: Acute and chronic toxicity studies in animal models to determine key parameters such as the LD50 and to identify any potential target organ toxicity.

-

Genotoxicity and mutagenicity assays: To assess the potential for DNA damage.

Without these fundamental studies, the safety and toxicity profile of this compound remains unknown, and its potential as a therapeutic agent cannot be responsibly evaluated.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Kipukasin D

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and purification protocols for kipukasin D, a naturally occurring aroyl uridine derivative. The methodologies presented are based on established total synthesis routes of closely related analogs and the reported purification of this compound from natural sources.

I. Introduction

This compound is a member of the kipukasin family of nucleoside derivatives isolated from the fungus Aspergillus versicolor.[1][2] These compounds have garnered interest due to their unique chemical structures. This document outlines the probable synthetic pathway and a detailed purification protocol for this compound to support further research and development.

II. Synthetic Protocol

While a direct total synthesis for this compound has not been published, a practical approach can be adapted from the total synthesis of the closely related kipukasin A.[3][4] The synthesis involves the preparation of a protected ribofuranose, followed by Vorbrüggen glycosylation with a suitably functionalized aromatic component.

Key Synthetic Steps (Adapted from Kipukasin A Synthesis):

-

Preparation of the Ribofuranose Moiety: The synthesis typically starts from a commercially available protected ribose derivative, such as tetra-O-acetyl-β-D-ribose.[3][4]

-

Formation of the Aromatic Component: The aroyl moiety specific to this compound would need to be synthesized.

-

Vorbrüggen Glycosylation: The protected ribofuranose is coupled with the aromatic base under Lewis acid catalysis.

-

Deprotection: The final step involves the removal of protecting groups to yield this compound.

Detailed Methodologies (Hypothetical, based on analogs):

A potential synthetic route would involve the synthesis of the specific aroyl component of this compound, followed by glycosylation with a protected ribose. The final deprotection would yield the target molecule. Researchers should refer to the total synthesis of kipukasin A for detailed experimental conditions that can be adapted.[3][4]

III. Purification Protocol

The purification of this compound from natural sources has been described and involves a multi-step chromatographic process.[1] This protocol can be adapted for the purification of synthetically derived this compound.

Experimental Protocol for Purification:

-

Initial Extraction: If isolated from a natural source, a crude extract is first obtained. For a synthetic reaction mixture, a standard aqueous workup is performed, and the organic layer is concentrated in vacuo.

-

Silica Gel Column Chromatography: The crude material is subjected to silica gel column chromatography. A typical elution gradient would be a mixture of dichloromethane (CH2Cl2) and methanol (CH3OH), gradually increasing the polarity.[1]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC. A common mobile phase consists of a gradient of acetonitrile (CH3CN) in water (H2O), often with a small percentage of formic acid to improve peak shape.[1]

Table 1: Summary of Purification Parameters for this compound

| Parameter | Value/Description | Reference |

| Initial Purification | Silica Gel Column Chromatography | [1] |

| Eluent System | Dichloromethane-Methanol Gradient | [1] |

| Final Purification | Reversed-Phase HPLC | [1] |

| Mobile Phase | Acetonitrile/Water Gradient with 0.1% Formic Acid | [1] |

| Detection | UV at 250 nm | [1] |

IV. Data Presentation

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C19H22N2O9 | [1] |

| Optical Rotation | [α]D25 –27 (c 0.19, MeOH) | [1] |

| UV (MeOH) λmax (log ε) | 210 (4.4), 257 (3.8) nm | [1] |

V. Visualizations

Caption: Hypothetical synthetic workflow for this compound.

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for Kipukasin D in Cell Culture Assays

For Research Use Only.

Introduction

Kipukasin D is a nucleoside derivative isolated from Aspergillus versicolor[1][2]. As a member of the kipukasin family of aroyl uridine derivatives, its biological activities in mammalian cell culture systems are an emerging area of research. Structurally, it is characterized as a desacetyl analogue of other kipukasins[1]. While initial studies have highlighted the modest antibacterial properties of some kipukasins against Gram-positive bacteria, the potential applications of this compound in cell culture assays for cytotoxicity and anti-inflammatory research are yet to be fully elucidated[1][2][3][4].

These application notes provide proposed protocols for evaluating the cytotoxic and anti-inflammatory effects of this compound in vitro. The methodologies are based on standard cell culture techniques and assays.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in various cell lines.

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HeLa (Cervical Cancer) | MTT Assay | 48 | 25.5 |

| A549 (Lung Cancer) | LDH Release Assay | 48 | 42.1 |

| Jurkat (T-lymphocyte) | CellTiter-Glo® | 24 | 18.9 |

| PBMC (Peripheral Blood Mononuclear Cells) | Annexin V/PI Staining | 24 | > 100 |

Table 2: Hypothetical Anti-inflammatory Activity of this compound.

| Cell Line | Assay Type | Stimulant | Incubation Time (hours) | Endpoint Measured | IC50 (µM) |

| RAW 264.7 (Macrophage) | Griess Assay | LPS (1 µg/mL) | 24 | Nitric Oxide (NO) Production | 15.8 |

| THP-1 (Monocyte) | ELISA | PMA (100 nM) | 24 | TNF-α Secretion | 22.4 |

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on adherent cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

This compound

-

Adherent cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve final desired concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 24-48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value.

-

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in Macrophages

This protocol describes the measurement of the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include wells with cells only, cells with LPS only, and cells with this compound only.

-

-

Nitrite Measurement (Griess Assay):

-

Prepare a sodium nitrite standard curve (0-100 µM).

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Calculate the nitrite concentration from the standard curve.

-

Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

-

Calculate the IC50 value. A parallel cytotoxicity assay is recommended to ensure that the observed reduction in NO is not due to cell death.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical mechanism of this compound in the NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for the MTT cytotoxicity assay.

References

- 1. Kipukasins: Nucleoside derivatives from Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kipukasins, nucleoside derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. Kipukasins, nucleoside derivatives from Aspergillus versicolor. | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: Kipukasin D for Antibacterial Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antibacterial activity of kipukasin D and standardized protocols for its investigation. This compound, a nucleoside derivative isolated from Aspergillus versicolor, has demonstrated potential as an antibacterial agent, warranting further research into its efficacy and mechanism of action.

Data Presentation

The primary quantitative data available for this compound pertains to its Minimum Inhibitory Concentration (MIC) against Staphylococcus epidermidis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds

| Compound | Bacterial Strain | MIC (μM) |

| This compound | Staphylococcus epidermidis | 50.0[1] |

| Kipukasin H | Staphylococcus epidermidis | 12.5[1] |

| Kipukasin I | Staphylococcus epidermidis | 12.5[1] |

| Kipukasin E | Staphylococcus epidermidis | 50.0[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. While specific parameters for this compound are not fully detailed in the literature, these protocols represent standard and robust methods for antibacterial research.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against various bacterial strains.

Materials:

-

This compound

-

Bacterial strains of interest (e.g., Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)

-

Negative control (broth only)

-

Solvent for this compound (e.g., DMSO)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a known stock concentration (e.g., 10 mM).

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, the positive control, and the growth control (broth with bacteria, no compound). The final volume in each well will be 100 µL.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: Cytotoxicity Assay using MTT

This protocol is for assessing the cytotoxic effect of this compound on mammalian cell lines.

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Positive control (e.g., doxorubicin)

-

Negative control (cells with media and solvent)

Procedure:

-

Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The mechanism of action for this compound is currently unknown. The following diagram illustrates a general workflow for investigating the potential antibacterial mechanisms.

Caption: Workflow for investigating the antibacterial mechanism of this compound.

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Experimental workflow for MIC determination.

References

Application Notes and Protocols for Kipukasin D Solubility and Stability Testing

Introduction

Kipukasin D is a pyrimidine nucleoside, specifically an aroyl uridine derivative, that has been isolated from Aspergillus versicolor.[1][2] Its chemical structure and properties suggest that a thorough evaluation of its solubility and stability is crucial for its potential development as a therapeutic agent. These application notes provide detailed protocols for determining the aqueous and organic solvent solubility of this compound, as well as for assessing its stability under various stress conditions. The following protocols are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data.

I. Solubility Testing of this compound

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents relevant to pharmaceutical development.

A. Thermodynamic Solubility in Aqueous Buffers

This protocol describes the shake-flask method, a gold-standard technique for determining thermodynamic equilibrium solubility.

Workflow for Thermodynamic Solubility Testing

Caption: Workflow for determining the thermodynamic solubility of this compound.

Experimental Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0) to assess the pH-dependent solubility.

-

Sample Preparation: Add an excess amount of solid this compound to individual vials containing a known volume of each buffer. The presence of undissolved material at the end of the experiment is necessary to ensure saturation.[3]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium.

-

Sample Collection and Preparation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm filter to separate the saturated solution from the excess solid.

-

Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each condition.

B. Kinetic Solubility in Organic Solvents

This protocol is designed to determine the kinetic solubility of this compound in common organic solvents used in early-stage drug discovery, such as dimethyl sulfoxide (DMSO).

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform a serial dilution of the stock solution to create a range of concentrations.

-

Aqueous Dilution: Add a small volume of each DMSO concentration to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and mix. This rapid dilution can lead to precipitation if the kinetic solubility is exceeded.

-

Incubation: Incubate the samples for a defined period (e.g., 1-2 hours) at room temperature.

-

Precipitate Detection: Measure the turbidity of the samples using nephelometry or visually inspect for precipitation. The highest concentration that does not show precipitation is considered the kinetic solubility.[4][5]

Data Presentation: this compound Solubility

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Phosphate-Buffered Saline | 7.4 | 25 | Data to be determined | Shake-Flask |

| Acetate Buffer | 5.0 | 25 | Data to be determined | Shake-Flask |

| Glycine-HCl Buffer | 3.0 | 25 | Data to be determined | Shake-Flask |

| Borate Buffer | 9.0 | 25 | Data to be determined | Shake-Flask |

| Water | ~7.0 | 25 | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Data to be determined | Kinetic |

| Ethanol | N/A | 25 | Data to be determined | Kinetic |

II. Stability Testing of this compound

Objective: To evaluate the chemical stability of this compound under various stress conditions, including different pH levels, temperatures, and light exposure.

A. pH-Dependent Stability in Aqueous Solutions

This protocol assesses the degradation of this compound in solutions of varying pH over time.

Workflow for pH-Dependent Stability Testing

Caption: Workflow for assessing the pH-dependent stability of this compound.

Experimental Protocol:

-

Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 µM) in the same set of aqueous buffers used for solubility testing (pH 3.0, 5.0, 7.4, and 9.0).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C) and protect them from light.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

-

Sample Analysis: Immediately analyze the samples using a stability-indicating analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the parent compound.[6]

-

Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition. Calculate the degradation rate constant and the half-life (t½) at each pH.

B. Photostability Testing

This protocol evaluates the degradation of this compound when exposed to light.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in a transparent solvent (e.g., water or methanol) and a solid sample of this compound.

-

Light Exposure: Expose the samples to a standardized light source that mimics both UV and visible light, as specified in ICH guidelines Q1B. A control set of samples should be wrapped in aluminum foil to protect them from light.

-

Sample Analysis: After a defined period of exposure, analyze both the light-exposed and control samples. For the solution, quantify the remaining this compound using HPLC-UV or LC-MS. For the solid sample, observe any changes in physical appearance and perform solid-state characterization (e.g., XRPD) if necessary.

-

Data Analysis: Compare the results of the light-exposed samples to the dark controls to determine the extent of photodegradation.

C. Thermal Stability Testing

This protocol assesses the stability of this compound at elevated temperatures.

Experimental Protocol:

-

Sample Preparation: Place solid this compound in vials.

-

Temperature Exposure: Store the vials in ovens at various temperatures (e.g., 40°C, 60°C, 80°C) for a set period. Include a control sample stored at a lower, non-stressful temperature (e.g., 4°C).

-

Sample Analysis: After the incubation period, allow the samples to cool to room temperature. Analyze the samples for degradation products and purity using HPLC-UV or LC-MS.

-

Data Analysis: Compare the purity of the heated samples to the control to determine the extent of thermal degradation.

Data Presentation: this compound Stability

pH Stability

| pH | Temperature (°C) | Time (hours) | % this compound Remaining | Half-life (t½) (hours) |

| 3.0 | 37 | 0 | 100 | Data to be determined |

| 24 | Data to be determined | |||

| 7.4 | 37 | 0 | 100 | Data to be determined |

| 24 | Data to be determined | |||

| 9.0 | 37 | 0 | 100 | Data to be determined |

| 24 | Data to be determined |

Photostability

| Condition | Exposure Time (hours) | Physical Appearance | % Purity (HPLC) |

| Light Exposed (Solution) | 24 | Data to be determined | Data to be determined |

| Dark Control (Solution) | 24 | No change | Data to be determined |

| Light Exposed (Solid) | 24 | Data to be determined | Data to be determined |

| Dark Control (Solid) | 24 | No change | Data to be determined |

Thermal Stability (Solid State)

| Temperature (°C) | Time (days) | % Purity (HPLC) |

| 40 | 14 | Data to be determined |

| 60 | 14 | Data to be determined |

| 80 | 14 | Data to be determined |

| 4 (Control) | 14 | Data to be determined |

References

- 1. This compound | C19H22N2O9 | CID 23624921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kipukasins, nucleoside derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solvescientific.com.au [solvescientific.com.au]

- 6. enamine.net [enamine.net]

Application Note: Quantitative Analysis of Kipukasin D in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kipukasin D is a nucleoside derivative, specifically an aroyl uridine, isolated from the fungus Aspergillus versicolor.[1] As a novel natural product, its pharmacological properties are of significant interest. To support preclinical and clinical development, including pharmacokinetic and pharmacodynamic studies, a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is based on established principles for the quantification of nucleoside analogs and is presented as a template for method development and validation.[2][3]

Principle

This method utilizes protein precipitation for sample extraction, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. A stable isotope-labeled internal standard (SIL-IS) of this compound would be the ideal choice to correct for matrix effects and variations in extraction and ionization; however, in its absence, a structurally similar analog can be used. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Internal Standard (IS): this compound-¹³C₆,¹⁵N₂ (hypothetical) or a suitable structural analog

-

Human plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

-

HPLC vials with inserts

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is recommended for the separation of polar nucleoside analogs.[4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

-

-

Working Solutions:

-

Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

-

Sample Preparation

-

Allow all frozen plasma samples, CS, and QCs to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 50 µL of each plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.[2]

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

The following are proposed starting conditions and should be optimized during method development.

Liquid Chromatography Parameters:

| Parameter | Suggested Condition |

|---|---|

| Column | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min |

Mass Spectrometry Parameters:

| Parameter | Suggested Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| MRM Transitions | To be determined by infusing pure this compound. Based on its molecular formula C₁₉H₂₂N₂O₉ (MW: 422.39), the precursor ion would be [M+H]⁺ at m/z 423.1. Product ions would be determined experimentally. |

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[1][5] The following tables summarize the expected performance characteristics of a fully validated method.

Table 1: Calibration Curve and Sensitivity

| Parameter | Expected Value |

|---|---|

| Calibration Range | 0.5 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |